6-Oxo Simvastatin-d6
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Overview
Description
6-Oxo Simvastatin-d6: is a deuterated form of 6-Oxo Simvastatin, a derivative of Simvastatin. Simvastatin is a widely used lipid-lowering agent that belongs to the statin class of medications. These medications are primarily used to reduce cholesterol levels and prevent cardiovascular diseases. The deuterated form, this compound, is often used as an internal standard in mass spectrometry due to its stable isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo Simvastatin-d6 involves the incorporation of deuterium atoms into the molecular structure of 6-Oxo Simvastatin. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction vessels to maintain the integrity of the deuterated compound. Quality control measures are stringent to ensure the final product meets the required isotopic purity standards .
Chemical Reactions Analysis
Types of Reactions: 6-Oxo Simvastatin-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve selective substitution.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and purity .
Scientific Research Applications
6-Oxo Simvastatin-d6 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of simvastatin and its metabolites.
Biology: Employed in studies investigating the metabolic pathways and biological effects of simvastatin.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of simvastatin in the body.
Industry: Applied in the quality control of pharmaceutical formulations containing simvastatin.
Mechanism of Action
The mechanism of action of 6-Oxo Simvastatin-d6 is similar to that of simvastatin. It acts as a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein cholesterol in the blood .
Comparison with Similar Compounds
Simvastatin: The parent compound, widely used for lowering cholesterol levels.
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and longer half-life compared to simvastatin.
Pravastatin: A hydrophilic statin with fewer drug interactions
Uniqueness: 6-Oxo Simvastatin-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it a valuable tool in research settings where accurate measurement of simvastatin and its metabolites is crucial .
Properties
Molecular Formula |
C25H36O6 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
[(1S,7R,8R,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C25H36O6/c1-6-25(4,5)24(29)31-21-10-14(2)9-16-11-20(27)15(3)19(23(16)21)8-7-18-12-17(26)13-22(28)30-18/h9,11,15,17-19,21,23,26H,6-8,10,12-13H2,1-5H3/t15-,17-,18-,19+,21+,23+/m1/s1/i4D3,5D3 |
InChI Key |
NPDFVGFXQSJBAA-BVIAEFNZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1CC(=CC2=CC(=O)[C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(=CC2=CC(=O)C(C(C12)CCC3CC(CC(=O)O3)O)C)C |
Origin of Product |
United States |
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